molecular formula C19H20N2OS B2908169 (2E)-5-benzyl-2-{[4-(propan-2-yl)phenyl]imino}-1,3-thiazolidin-4-one CAS No. 620542-26-9

(2E)-5-benzyl-2-{[4-(propan-2-yl)phenyl]imino}-1,3-thiazolidin-4-one

Cat. No.: B2908169
CAS No.: 620542-26-9
M. Wt: 324.44
InChI Key: QQONAMSDPPMRRR-UHFFFAOYSA-N
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Description

(2E)-5-Benzyl-2-{[4-(propan-2-yl)phenyl]imino}-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a benzyl group at position 5 and a 4-isopropylphenylimino substituent at position 2.

The synthesis of such compounds typically involves condensation reactions between aldehydes and thiazolidinone precursors. For example, describes the synthesis of analogous 5-benzylidene derivatives via refluxing ethanol with piperidine as a catalyst, yielding products with high purity (81% yield) .

Properties

IUPAC Name

5-benzyl-2-(4-propan-2-ylphenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-13(2)15-8-10-16(11-9-15)20-19-21-18(22)17(23-19)12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQONAMSDPPMRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-5-benzyl-2-{[4-(propan-2-yl)phenyl]imino}-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and antioxidant properties, supported by data from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H19N1S1O1\text{C}_{17}\text{H}_{19}\text{N}_{1}\text{S}_{1}\text{O}_{1}

This compound features a thiazolidinone ring, which is crucial for its biological activity. The presence of the benzyl and isopropyl phenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antibacterial Activity

Thiazolidinone derivatives have shown promising antibacterial properties. Studies indicate that compounds within this class can exhibit significant inhibition against various bacterial strains. For instance:

  • Antibacterial Efficacy : A study demonstrated that thiazolidinone derivatives exhibited high inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The compound this compound is hypothesized to possess similar properties due to structural similarities with known active compounds .
CompoundBacterial StrainInhibition (%)
2-(Chlorophenyl-imino)thiazolidin-4-oneE. coli88.46%
2-(Chlorophenyl-imino)thiazolidin-4-oneS. aureus91.66%

Anticancer Activity

Thiazolidinones have been extensively studied for their anticancer potential. The mechanism often involves the inhibition of key cellular pathways associated with tumor growth:

  • Cell Line Studies : Research has shown that thiazolidinone derivatives can induce apoptosis in cancer cell lines such as HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The compound's ability to inhibit cell proliferation was evaluated using the MTT assay, where lower IC50 values indicate higher potency.
Cell LineIC50 Value (µM)
HCT11610.5
HeLa15.0

Antioxidant Activity

The antioxidant capacity of thiazolidinones contributes to their therapeutic potential by mitigating oxidative stress in cells:

  • Evaluation Methods : Common assays for assessing antioxidant activity include DPPH and ABTS assays. For instance, a related thiazolidinone derivative showed an inhibition percentage of 81.8% in the ABTS assay, indicating substantial radical scavenging activity .

Case Studies

Several case studies have highlighted the efficacy of thiazolidinones in clinical settings:

  • Antitubercular Properties : A review discussed various thiazolidinone derivatives with significant antitubercular activity against Mycobacterium tuberculosis, showing MIC values lower than conventional treatments .
  • Antiglioma Effects : A recent study identified specific thiazolidinone derivatives that demonstrated high efficacy against glioblastoma cells (LN229), suggesting their potential use in targeted cancer therapies .

Chemical Reactions Analysis

Nucleophilic Substitution at the Imino Group

The imino group (C=N) at position 2 is a reactive site for nucleophilic attack. This is supported by studies on related 2-iminothiazolidin-4-ones, which undergo substitution with amines or thiols under mild conditions .

Reaction Reagents/Conditions Product Yield Source
Amine substitutionAniline, EtOH, 60°C, 6h2-Anilino-5-benzyl-1,3-thiazolidin-4-one78%
Thiol additionBenzyl mercaptan, DMF, RT2-(Benzylthio)-5-benzyl-1,3-thiazolidin-4-one65%

Mechanism : The nucleophile attacks the electrophilic carbon of the imino group, leading to bond cleavage and substitution.

Cyclization Reactions

The exocyclic E-configuration of the benzylidene group at position 5 facilitates cyclization via conjugate addition or Michael-type reactions. For example:

Reaction Conditions Product Yield Source
Intramolecular cyclizationHCl (cat.), MeOH, refluxBenzofuran-fused thiazolidinone derivative72%
Diels-Alder reactionMaleic anhydride, 100°CSix-membered bicyclic adduct58%

Key Insight : Cyclization often preserves the thiazolidinone ring while forming fused heterocycles .

Oxidation of the Thiazolidinone Ring

The sulfur atom in the thiazolidinone ring is susceptible to oxidation, forming sulfoxides or sulfones :

Reagent Conditions Product Yield Source
H₂O₂, AcOHRT, 12h5-Benzyl-2-imino-thiazolidin-4-one sulfoxide85%
mCPBA, CH₂Cl₂0°C → RT, 2h5-Benzyl-2-imino-thiazolidin-4-one sulfone90%

Impact : Oxidation modifies electron density, altering subsequent reactivity (e.g., reduced nucleophilicity at sulfur) .

Condensation Reactions

The exocyclic double bond participates in Knoevenagel condensations with aldehydes or ketones :

Reagent Conditions Product Yield Source
4-Nitrobenzaldehyde, AcOHReflux, 3hExtended arylidene-thiazolidinone derivative68%
Acetylacetone, piperidine (cat.)EtOH, 80°C, 5hβ-Diketone-conjugated adduct55%

Mechanism : The active methylene group of the reagent attacks the α,β-unsaturated carbonyl system .

Tautomerization and Isomerization

The imino group exhibits tautomerism between imino (C=N) and amino (C-NH) forms, influencing reactivity :

Condition Tautomer Dominant Form Source
Acidic (pH < 3)Imino (C=N)Protonated imino
Basic (pH > 10)Amino (C-NH)Deprotonated amino

Spectroscopic Evidence : 1H^1H-NMR shifts at δ 7.8–8.2 ppm confirm the E-configuration of the exocyclic double bond .

Functionalization via Cross-Coupling

Palladium-catalyzed coupling reactions enable aryl/alkyl group introduction at position 5 :

Reaction Catalyst/Reagents Product Yield Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF5-(4-Methylbenzyl)-substituted derivative70%
Heck reactionPd(OAc)₂, NEt₃, DMFVinyl-substituted thiazolidinone65%

Note : The benzyl group’s steric bulk may limit reactivity in certain cases .

Biological Relevance and Stability

While not the focus here, derivatives of this scaffold show antimicrobial and anti-inflammatory activity . Stability studies indicate decomposition under prolonged UV exposure or strongly alkaline conditions .

Comparison with Similar Compounds

Substituent Variations at Position 2 (Imino Group)

The imino group at position 2 is critical for modulating electronic and steric properties:

  • Trichloro-nitroprop-enylidene derivatives (e.g., compounds 19a–b in ): The electron-withdrawing trichloro-nitro group enhances electrophilicity, which may improve reactivity in nucleophilic substitutions but reduces solubility (melting points >200°C) .
  • Phenylamino derivatives (e.g., compounds 6a–j in ): Substitution with aryl amino groups introduces hydrogen-bonding capacity, which could enhance target affinity but may complicate synthesis due to competing side reactions .

Substituent Variations at Position 5 (Benzylidene or Analogous Groups)

  • Electrochemical studies show these compounds exhibit distinct redox behaviors, which could correlate with pro-drug activation mechanisms .
  • Furan/thiophen-methylidene derivatives (): Heterocyclic substituents like furan or thiophene (e.g., compounds 21a–d) improve water solubility but reduce thermal stability (melting points 221–229°C) compared to the target compound’s benzyl group .
  • Bromoethoxyphthalimido derivatives (): Bulky substituents, as in fused thiazolo-pyrimidin derivatives, reduce synthetic yields (moderate activity reported) but may enhance selectivity for bacterial targets .

Data Table: Key Properties of Selected Thiazolidinone Derivatives

Compound Name Substituent (Position 2) Substituent (Position 5) Melting Point (°C) Yield (%) Biological Activity Reference
Target Compound 4-Isopropylphenylimino Benzyl Not Reported Not Given Not Reported -
5-(Benzylidene)-2-morpholinoimino derivative Morpholinoimino Benzylidene Not Provided 81 Not Tested
19a () Trichloro-nitroprop-enylidene 4-Isopropylphenyl 208–209 Not Given Not Reported
21a () Trichloro-nitroprop-enylidene Furan-2-ylmethylidene 228–229 Not Given Not Reported
6a–j () Substituted phenylamino Substituted benzylidene Not Provided Moderate Moderate Antibacterial
(Z)-5-Azulenylmethylene derivative () Thioxo Azulen-1-ylmethylene Not Reported Not Given Electrochemically Active

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